molecular formula C26H36BrClN2O7 B8068746 X-Gluc Dicyclohexylamine

X-Gluc Dicyclohexylamine

Cat. No.: B8068746
M. Wt: 603.9 g/mol
InChI Key: GKUBHKZCDXMPME-CYRSAHDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

X-Gluc Dicyclohexylamine: , also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is a chemical compound widely used in molecular biology. It serves as a substrate for the enzyme beta-glucuronidase, which is encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, X-Gluc produces a blue precipitate, making it a valuable tool for detecting gene expression and bacterial contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of X-Gluc Dicyclohexylamine involves the reaction of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid with cyclohexylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: X-Gluc Dicyclohexylamine primarily undergoes hydrolysis when exposed to beta-glucuronidase. This enzymatic reaction cleaves the glucuronic acid moiety, resulting in the formation of a blue precipitate of chloro-bromoindigo .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms a blue precipitate. This product is used as an indicator of beta-glucuronidase activity .

Mechanism of Action

X-Gluc Dicyclohexylamine acts as a substrate for the enzyme beta-glucuronidase. The enzyme hydrolyzes the glucuronic acid moiety of X-Gluc, resulting in the release of chloro-bromoindigo, which forms a blue precipitate. This reaction is highly specific and sensitive, making it an excellent tool for detecting beta-glucuronidase activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C12H23N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,9-12,14,17-20H,(H,21,22);11-13H,1-10H2/t9-,10-,11+,12-,14+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBHKZCDXMPME-CYRSAHDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BrClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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